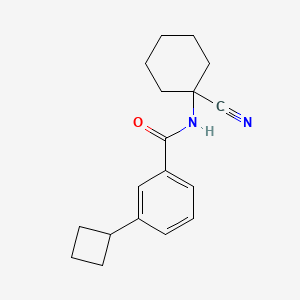
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA, which regulates neuronal excitability in the central nervous system. CPP-115 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, addiction, anxiety, and depression.
Mécanisme D'action
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide works by inhibiting the enzyme GABA-AT, which results in increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal excitability and plays a crucial role in the pathophysiology of various neurological and psychiatric disorders. By increasing GABA levels, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide enhances the inhibitory tone of the brain, which can reduce seizure activity, anxiety, and depression, and prevent drug-seeking behavior.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to increase brain levels of GABA in animal models and humans. In animal models of epilepsy, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce seizure activity and improve cognitive function. In addiction models, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce drug-seeking behavior and prevent relapse. In anxiety and depression models, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce anxiety-like and depressive-like behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has some limitations in lab experiments. It has a short half-life, which requires frequent dosing, and it can cause toxicity at high doses.
Orientations Futures
For N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide research include exploring its potential in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, and developing new formulations that can improve its pharmacokinetic properties.
Méthodes De Synthèse
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide can be synthesized through a multi-step process starting from 3-cyclobutylbenzoyl chloride and cyclohexylamine. The synthesis involves the formation of an amide bond between the two compounds, followed by the addition of cyanide to the cyclohexyl group, and finally, the removal of the protecting group from the cyclobutyl group.
Applications De Recherche Scientifique
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been extensively studied in preclinical and clinical trials for its therapeutic potential in various neurological and psychiatric disorders. In animal models of epilepsy, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to increase brain levels of GABA, reduce seizure activity, and improve cognitive function. In addiction models, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce drug-seeking behavior and prevent relapse. In anxiety and depression models, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce anxiety-like and depressive-like behaviors.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-3-cyclobutylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c19-13-18(10-2-1-3-11-18)20-17(21)16-9-5-8-15(12-16)14-6-4-7-14/h5,8-9,12,14H,1-4,6-7,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBYQDZZRCMYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2973295.png)
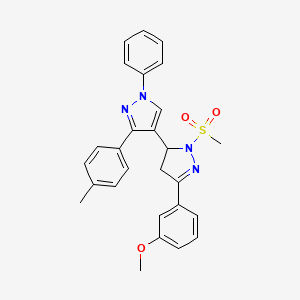


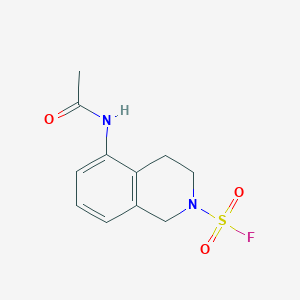
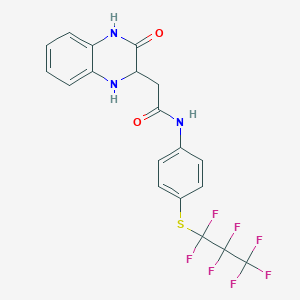


![N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
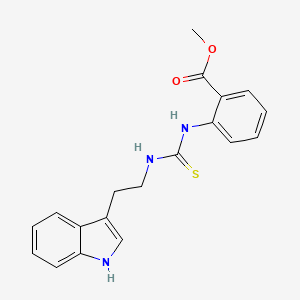
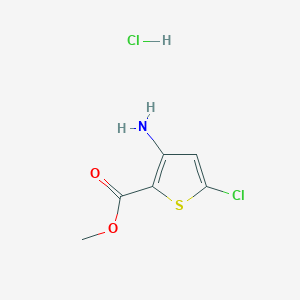
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973315.png)
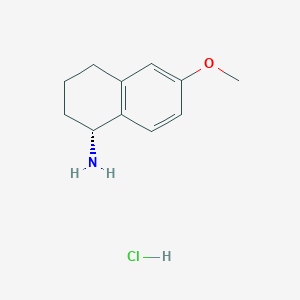
![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)